(R)-N-(Piperidin-3-yl)methanesulfonamidehydrochloride
Overview
Description
(R)-N-(Piperidin-3-yl)methanesulfonamidehydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O2S and its molecular weight is 214.71. The purity is usually 95%.
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Scientific Research Applications
Methanotrophic Bacteria and Methane Oxidation
Research has highlighted the critical role of methanotrophic bacteria in the anaerobic oxidation of methane, a process significant for its environmental implications. These bacteria mediate methane oxidation in marine environments, thereby regulating methane levels and impacting carbon cycling. The detailed biochemical pathways and microbial communities involved offer a foundation for biotechnological applications, including methane management and utilization strategies (Niemann & Elvert, 2008).
Synthetic Applications in Organic Chemistry
A review on the synthesis of N-heterocycles using tert-butanesulfinamide underscores the utility of sulfinamide derivatives in organic synthesis, particularly in the stereoselective construction of amines and their derivatives. This methodological advancement provides a pathway to various biologically active compounds, demonstrating the synthetic versatility and potential of sulfinamide derivatives in drug discovery and development (Philip et al., 2020).
Environmental Applications
The use of sulfonamides and related compounds in environmental applications, such as photocatalysis for pollutant degradation, highlights the relevance of sulfonamide derivatives in addressing environmental challenges. These compounds serve as catalysts or reactive intermediates in the oxidative treatment of pollutants, offering pathways for environmental remediation and pollution control (Cantau et al., 2007).
Medicinal Chemistry and Drug Design
Sulfonamides, including methanesulfonamide derivatives, have been extensively studied for their therapeutic potentials. These compounds are integral to several classes of drugs, demonstrating broad applicability in treating various conditions. The patent review on sulfonamides between 2008 and 2012 illustrates the ongoing innovation and application of sulfonamide derivatives in medicinal chemistry, highlighting their significance in drug discovery and therapeutic agent development (Carta, Scozzafava, & Supuran, 2012).
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]methanesulfonamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFMQVRIDMOXMR-FYZOBXCZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@@H]1CCCNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-23-1 | |
Record name | Methanesulfonamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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